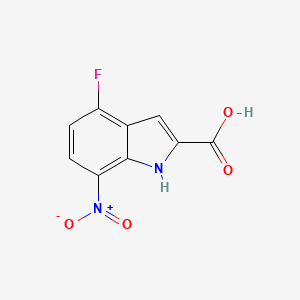
4-氟-7-硝基-1H-吲哚-2-羧酸
描述
“4-fluoro-7-nitro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H5FN2O4 . It is also known as CRT0044876 and has a molecular weight of 206.15 . This compound is used as an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway .
Molecular Structure Analysis
The molecular structure of “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” consists of a five-membered ring fused with a six-membered ring, containing two nitrogen atoms and one carbonyl group . The presence of the fluoro and nitro groups on the rings contributes to the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” are not detailed in the available literature, indole derivatives are known to participate in a variety of chemical reactions due to the presence of reactive sites on the indole ring .
Physical And Chemical Properties Analysis
The compound “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” has a molecular weight of 179.15 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors .
科学研究应用
代谢和处置研究
在一项专注于吲哚羧酸衍生物的研究中,研究人员阐明了γ-氨基丁酸 A 型受体复合物中有效的亚型选择性部分激动剂在人体内的代谢和处置。该化合物主要通过氧化脱氨作用进行生物转化,在较小程度上通过脂肪族羟基化和氨基甲酸酯形成进行转化,展示了其代谢以及对具有类似结构的药物的潜在影响 (Shaffer 等人,2008 年)。
合成和抗炎活性
与查询化合物密切相关的吲哚羧酸衍生物被合成并评估其镇痛和抗炎活性。这项研究突出了这些化合物作为抗炎和镇痛剂的潜力,表明结构修饰在增强生物活性中的重要性 (Muchowski 等人,1985 年)。
环境和安全考虑
对某些工业化学品的氟化替代品的综述强调了了解这些物质对环境和人类健康构成的风险的必要性。虽然没有直接提及所讨论的化合物,但本文对氟化物质及其潜在环境和健康影响的见解是相关的,考虑到结构相似性 (Wang 等人,2013 年)。
治疗应用
与查询结构相关的化合物的药理学特征显示出有希望的抗精神病样作用。这项研究例证了吲哚羧酸衍生物在治疗精神疾病中的治疗潜力,为类似化合物的未来研究指明了一条途径 (Takamori 等人,2003 年)。
作用机制
生化分析
Biochemical Properties
4-fluoro-7-nitro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their activity and leading to downstream effects on cellular processes . The interactions of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid with these biomolecules are primarily driven by its unique structural features, such as the presence of the fluoro and nitro groups, which enhance its binding affinity and specificity.
Cellular Effects
The effects of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 4-fluoro-7-nitro-1H-indole-2-carboxylic acid can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 4-fluoro-7-nitro-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their activity. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, 4-fluoro-7-nitro-1H-indole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-7-nitro-1H-indole-2-carboxylic acid remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
4-fluoro-7-nitro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the production of various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolic homeostasis. Understanding the metabolic pathways of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function. For example, certain transporters may facilitate the uptake of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid into cells, while binding proteins may sequester it in specific organelles, modulating its effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid is a key determinant of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWXQZWHMHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255266 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167056-39-4 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)

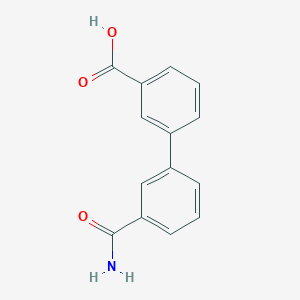
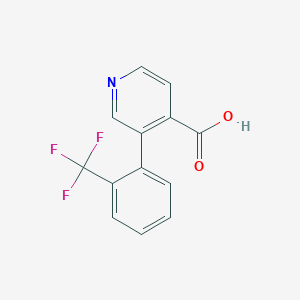
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
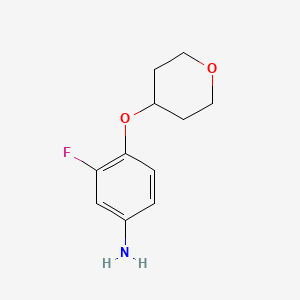
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
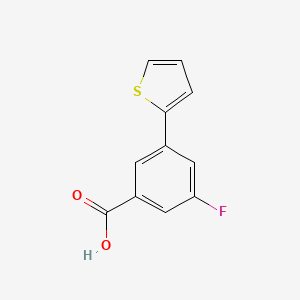
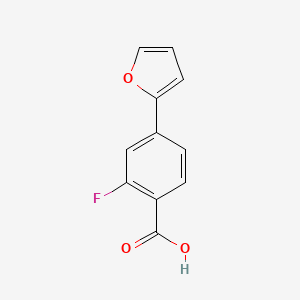
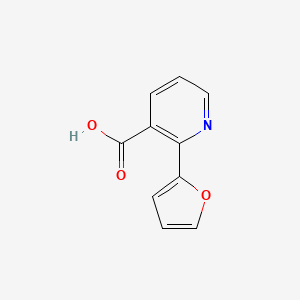
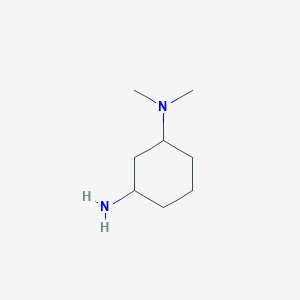

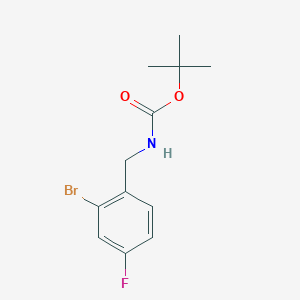
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)